molecular formula C12H15NO2 B13696537 5-(3,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole

5-(3,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole

Cat. No.: B13696537
M. Wt: 205.25 g/mol
InChI Key: WOTYZZLGWMAUDN-UHFFFAOYSA-N
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Description

5-(3,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole typically involves the reaction of 3,5-dimethoxybenzaldehyde with an appropriate amine under acidic or basic conditions. One common method is the Pictet-Spengler reaction, where the aldehyde reacts with an amine to form the pyrrole ring. The reaction conditions often include the use of a catalyst such as trifluoroacetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the aromatic ring or the pyrrole ring.

Scientific Research Applications

5-(3,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethoxyphenylacetonitrile
  • 3,5-Dimethoxybenzylamine
  • Sinapinic acid

Uniqueness

5-(3,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole is unique due to its specific structure, which combines the properties of both the pyrrole ring and the 3,5-dimethoxyphenyl group. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in other similar compounds.

Properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-3,4-dihydro-2H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-14-10-6-9(7-11(8-10)15-2)12-4-3-5-13-12/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTYZZLGWMAUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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